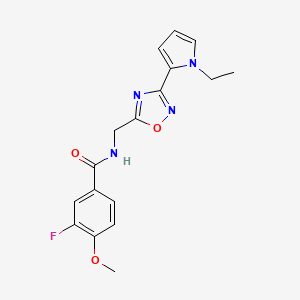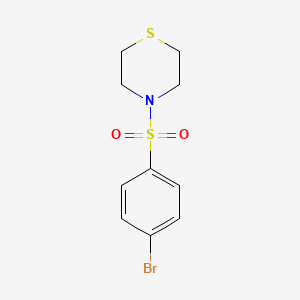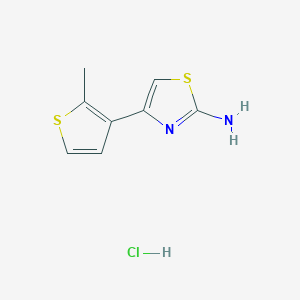![molecular formula C10H16O6S B2717712 2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid CAS No. 2139961-34-3](/img/structure/B2717712.png)
2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid is a chemical compound with the molecular formula C11H10O6S. It is also known as DMTS or 4-Thiopheneacetic acid, 3-methoxy-3-oxo-, γ-lactone. It is a lactone derivative of 4-thiopheneacetic acid and has been used in various scientific research studies due to its unique properties. In
Mecanismo De Acción
The exact mechanism of action of 2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in various biological processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes.
Biochemical and Physiological Effects:
2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells. It has also been shown to have anti-inflammatory activity, which may be beneficial in reducing inflammation in various diseases. It has also been shown to have antitumor activity, which may be beneficial in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid in lab experiments is its unique properties, which make it a useful starting material for the synthesis of other compounds with potential biological activities. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid in scientific research. One possible direction is the synthesis of new derivatives of this compound with improved biological activities. Another possible direction is the investigation of the mechanism of action of this compound in more detail. Additionally, this compound may have potential applications in the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid involves the reaction of 4-thiopheneacetic acid with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to form the lactone derivative. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid has been used in various scientific research studies due to its unique properties. It has been shown to have antimicrobial, anticancer, and antifungal activities. It has also been used as a starting material for the synthesis of other compounds with potential biological activities.
Propiedades
IUPAC Name |
2-[(1,1-dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6S/c1-16-10(13)8(9(11)12)6-7-2-4-17(14,15)5-3-7/h7-8H,2-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQMRSOBEIIAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCS(=O)(=O)CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,6,7-tetramethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2717631.png)
![N-(4-chlorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2717632.png)
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2717633.png)

![N1-(4-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2717637.png)


![3,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2717645.png)


![9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![6,8-Dichloro-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2717649.png)
![6-ethyl 3-methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717651.png)
![tert-Butyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B2717652.png)